Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9ClN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by chlorination . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cyclization: It can form additional rings through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state .
Scientific Research Applications
Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl 5-Chloroimidazo[1,2-a]pyridine-3-carboxylate: Similar structure but different position of the carboxylate group, leading to distinct properties and applications.
Ethyl 6-Chloroimidazo[1,2-a]pyridine-2-carboxylate: Variation in the position of the chlorine atom, affecting its reactivity and biological activity.
Imidazo[1,2-a]pyridine analogues:
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound has the molecular formula C10H8ClN2O2 and a molecular weight of approximately 224.64 g/mol. It is characterized by a chlorine atom at the 5-position of the imidazo ring and an ester functional group, which contribute to its unique biological profile. The compound exhibits a melting point between 79°C and 82°C and is recognized for its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial in drug metabolism .
1. Cytochrome P450 Inhibition
This compound has been identified as a potent inhibitor of several cytochrome P450 enzymes. This inhibition can significantly influence the pharmacokinetics of co-administered drugs, raising concerns regarding potential drug-drug interactions. The inhibition percentages at a concentration of 10 μM for various CYP enzymes are summarized in Table 1.
Enzyme | % Inhibition at 10 μM |
---|---|
CYP1A2 | 26.3 |
CYP2C9 | 32.2 |
CYP2C19 | 45.2 |
CYP2D6 | 16.4 |
CYP3A4 | 52.2 |
This profile indicates that this compound could lead to increased plasma concentrations of certain drugs, necessitating careful monitoring in clinical settings .
2. Anti-Tuberculosis Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb). A series of imidazo[1,2-a]pyridine derivatives, including this compound, were evaluated for their anti-tubercular properties. Notably, it demonstrated promising Minimum Inhibitory Concentration (MIC) values ranging from to against Mtb H37Rv strains .
Case Study:
In a high-throughput screening study conducted by Abrahams et al., four hit compounds from the imidazo[1,2-a]pyridine class were identified as potent inhibitors against both Mtb and M. bovis BCG . The structural modifications in these compounds were crucial for enhancing their anti-TB activity.
3. Anti-Cancer Properties
The imidazo[1,2-a]pyridine scaffold has been explored for its anticancer potential. Research indicates that derivatives of this compound can inhibit the PI3Kα pathway, which is vital in cancer cell proliferation and survival. For instance, compound 35 from related studies was noted for its nanomolar potency against PI3Kα and showed significant antiproliferative activity in T47D breast cancer cells through cell cycle arrest and apoptosis induction .
The biological activity of this compound primarily stems from its ability to inhibit key metabolic enzymes and pathways involved in disease processes:
- Cytochrome P450 Inhibition: By blocking CYP enzymes, this compound alters drug metabolism and can enhance the effects or toxicity of co-administered medications.
- Anti-Tuberculosis Mechanism: It targets the cytochrome bc1 complex in Mtb, disrupting electron transfer essential for ATP synthesis, thus inhibiting bacterial growth.
- Cancer Cell Proliferation: The inhibition of PI3Kα leads to reduced signaling pathways that promote tumor growth and survival.
Properties
IUPAC Name |
ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQYTPCGXBXZCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901228977 | |
Record name | Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901228977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67625-36-9 | |
Record name | Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67625-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901228977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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